molecular formula C16H16BrN3O2 B15188024 Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- CAS No. 88570-82-5

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl-

Cat. No.: B15188024
CAS No.: 88570-82-5
M. Wt: 362.22 g/mol
InChI Key: VKBKHXBQNWVQTL-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system, a brominated furan ring, and a trimethylated acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Bromination of the Furan Ring: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Acetamide Formation: The acetamide group is introduced through the reaction of the brominated furan derivative with an acetamide precursor under appropriate conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furanyl derivatives.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl-
  • Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-

Uniqueness

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-N,N,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylated acetamide group and the brominated furan ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

CAS No.

88570-82-5

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C16H16BrN3O2/c1-10-4-7-14-18-16(12-5-6-13(17)22-12)11(20(14)9-10)8-15(21)19(2)3/h4-7,9H,8H2,1-3H3

InChI Key

VKBKHXBQNWVQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(O3)Br)C=C1

Origin of Product

United States

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